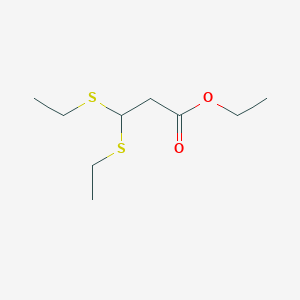

Benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid, but-2-yne-1,4-diol, and 4-methylbenzenesulfonic acid are three distinct compounds, each with unique properties and applications Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and in the manufacture of various chemicals But-2-yne-1,4-diol is an alkyne diol used in the synthesis of other chemicals and as a precursor in various industrial processes

Métodos De Preparación

Benzoic Acid

Benzoic acid can be prepared through several methods:

Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen, using manganese or cobalt naphthenates as catalysts.

Hydrolysis of Benzonitrile: Benzonitrile can be hydrolyzed with aqueous sodium hydroxide to produce benzoic acid.

Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using alkaline potassium permanganate to yield benzoic acid.

But-2-yne-1,4-diol

But-2-yne-1,4-diol is typically synthesized through the Reppe reaction, which involves the reaction of acetylene with formaldehyde in the presence of a copper catalyst . The reaction conditions include a temperature of 110-112°C and a pressure of 0.4-0.5 MPa .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is produced by sulfonating toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Análisis De Reacciones Químicas

Benzoic Acid

Benzoic acid undergoes various chemical reactions:

Formation of Salts: Reacts with bases like sodium hydroxide to form sodium benzoate.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Nitration: Reacts with concentrated nitric acid to form m-nitrobenzoic acid.

Reduction: Can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

But-2-yne-1,4-diol

But-2-yne-1,4-diol can undergo several reactions:

Hydrogenation: Can be hydrogenated to form 1,4-butanediol.

Cycloaddition: Participates in cycloaddition reactions to form various cyclic compounds.

Oxidation: Can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, such as:

Esterification: Catalyzes the esterification of carboxylic acids with alcohols.

Dehydration: Catalyzes the dehydration of alcohols to form alkenes.

Aplicaciones Científicas De Investigación

Benzoic Acid

Benzoic acid is widely used in:

Food Preservation: Acts as an antimicrobial agent to inhibit the growth of bacteria and fungi.

Pharmaceuticals: Used in the manufacture of various drugs and as a precursor for the synthesis of other compounds.

Cosmetics: Used in the production of cosmetics and personal care products.

But-2-yne-1,4-diol

But-2-yne-1,4-diol is used in:

Synthesis of Chemicals: Precursor for the synthesis of 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid.

Nanoparticle Synthesis: Used in the synthesis of stable gold nanoparticles.

Textile Additives: Used in the production of textile additives and corrosion inhibitors.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is used in:

Catalysis: Widely used as a catalyst in organic synthesis for esterification and dehydration reactions.

Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mecanismo De Acción

Benzoic Acid

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It disrupts the cell membrane and interferes with the metabolic processes of microorganisms .

But-2-yne-1,4-diol

But-2-yne-1,4-diol acts as a reducing agent in the synthesis of gold nanoparticles. It reduces Au^3+ ions to form stable gold nanoparticles .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by donating protons and stabilizing reaction intermediates.

Comparación Con Compuestos Similares

Benzoic Acid

Similar compounds include:

Salicylic Acid: Used in the treatment of skin conditions.

Phenylacetic Acid: Used in the synthesis of various pharmaceuticals.

But-2-yne-1,4-diol

1,4-Butanediol: Used as an industrial solvent and in the production of plastics.

2-Butene-1,4-diol: Used in the synthesis of various chemicals.

4-Methylbenzenesulfonic Acid

Benzenesulfonic Acid: Used as a catalyst in organic synthesis.

Methanesulfonic Acid: Used as a catalyst and in electroplating.

These compounds, while similar in structure or function, have unique properties and applications that distinguish them from each other.

Propiedades

Número CAS |

194206-14-9 |

|---|---|

Fórmula molecular |

C18H20O7S |

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C7H6O2.C4H6O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h2-5H,1H3,(H,8,9,10);1-5H,(H,8,9);5-6H,3-4H2 |

Clave InChI |

KIRIBHPAEPRMOF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)O.C(C#CCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)

![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)

![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)

![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)